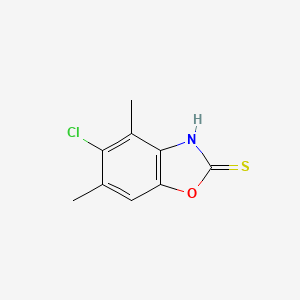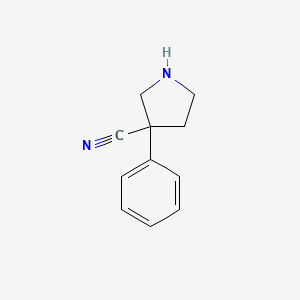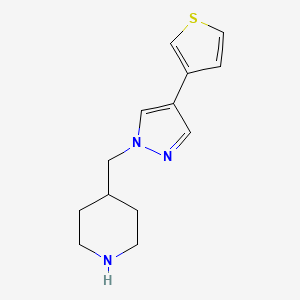
4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that incorporates a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of the Pyrazole and Thiophene Rings: The pyrazole and thiophene rings can be coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the coupled pyrazole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazolines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heteroatoms and aromatic rings allows it to form various non-covalent interactions (hydrogen bonding, π-π stacking) with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenyl-piperidin-1-yl)- [5-1H-pyrazol-4yl)-thiophen-3-yl]-methanone: This compound also contains a thiophene and pyrazole ring but differs in the substitution pattern on the piperidine ring.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused with a quinoline ring and have different pharmacological properties.
Uniqueness
4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is unique due to its specific combination of a thiophene, pyrazole, and piperidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C13H17N3S |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
4-[(4-thiophen-3-ylpyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C13H17N3S/c1-4-14-5-2-11(1)8-16-9-13(7-15-16)12-3-6-17-10-12/h3,6-7,9-11,14H,1-2,4-5,8H2 |
Clé InChI |
WEFITBXDXYEKRE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CN2C=C(C=N2)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


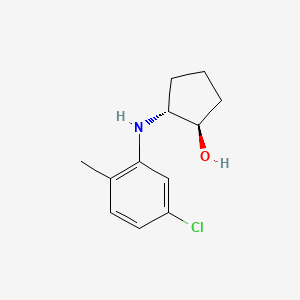
![2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363142.png)
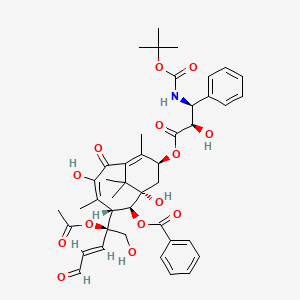
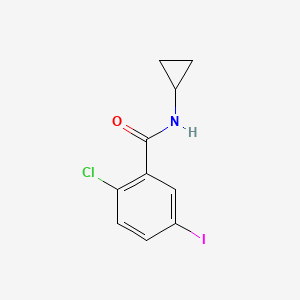
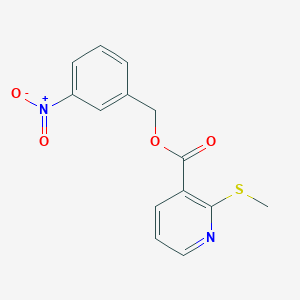
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)
![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)

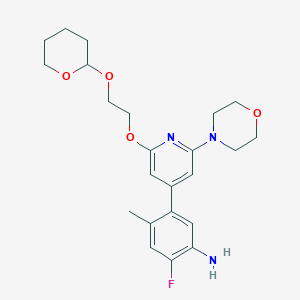
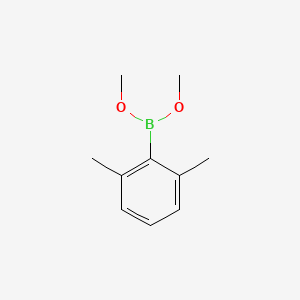
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363217.png)
